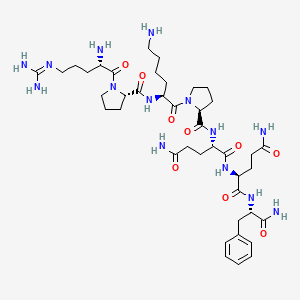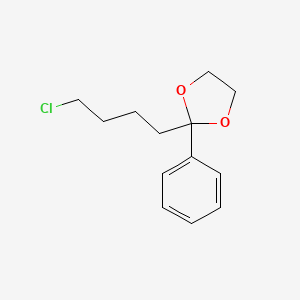
(1-Acetamido-2,2-dichloroethenyl)-triphenylphosphanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Acetamido-2,2-dichloroethenyl)-triphenylphosphanium;chloride is a chemical compound known for its unique structure and properties. It is often used in organic synthesis and has various applications in scientific research. The compound’s molecular formula is C22H19Cl3NO5P, and it has a molecular weight of 514.7.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Acetamido-2,2-dichloroethenyl)-triphenylphosphanium;chloride typically involves the reaction of triphenylphosphine with a suitable acetamido-dichloroethenyl precursor. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of phase-transfer catalysts can enhance the efficiency and selectivity of the transformations, allowing for the transfer of reactants between aqueous and organic phases .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Acetamido-2,2-dichloroethenyl)-triphenylphosphanium;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
(1-Acetamido-2,2-dichloroethenyl)-triphenylphosphanium;chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to facilitate efficient and selective transformations.
Biology: The compound may be used in biological studies to investigate its effects on various biological systems.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.
Industry: The compound’s unique properties make it valuable in various industrial applications, such as the production of specialty chemicals.
Mécanisme D'action
The mechanism by which (1-Acetamido-2,2-dichloroethenyl)-triphenylphosphanium;chloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological systems in which the compound is used. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (1-Acetamido-2,2-dichloroethenyl)-triphenylphosphanium;chloride include:
- (1-Acetamido-2,2-dichloroethenyl)-triphenylphosphanium;iodide
- (1-Acetamido-2,2-dichloroethenyl)-triphenylphosphanium;perchlorate
Uniqueness
What sets this compound apart from similar compounds is its specific chemical structure and the unique properties it imparts. These properties make it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
76621-88-0 |
|---|---|
Formule moléculaire |
C22H19Cl3NOP |
Poids moléculaire |
450.7 g/mol |
Nom IUPAC |
(1-acetamido-2,2-dichloroethenyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C22H18Cl2NOP.ClH/c1-17(26)25-22(21(23)24)27(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,1H3;1H |
Clé InChI |
YQACJOJZVNOTOK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(=C(Cl)Cl)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide](/img/structure/B14454851.png)


![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)

